Isosteviol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Isosteviol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie dient es als wertvoller Baustein für die Synthese neuer pharmakologischer Wirkstoffe . In der Biologie und Medizin haben this compound und seine Derivate vielversprechende antikanzerogene, antimikrobielle, antihypertensive, antihyperglykämische und entzündungshemmende Aktivitäten gezeigt . Darüber hinaus wurde this compound auf seine potenzielle Verwendung bei der Behandlung von Typ-II-Diabetes, der Reduzierung von Vasokonstriktion und der Verbesserung der Glukose- und Insulinsensitivität untersucht . In der Industrie wird this compound als Ausgangsmaterial für die Synthese verschiedener Medikamente und therapeutischer Wirkstoffe verwendet .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass this compound in verschiedenen Krebszelllinien einen Zellzyklusarrest induziert, was zur Hemmung der Zellproliferation führt . Es reguliert auch das Genexpressionsprofil wichtiger Insulin-Regulationsgene und trägt so zu seinen antihyperglykämischen Wirkungen bei . Die genauen molekularen Zielstrukturen und Signalwege, die an diesen Prozessen beteiligt sind, werden noch untersucht, aber die Fähigkeit der Verbindung, mehrere biologische Signalwege zu modulieren, unterstreicht ihr therapeutisches Potenzial .

Wirkmechanismus

Target of Action

Isosteviol primarily targets DNA polymerase and DNA topoisomerase . It also modulates the Glucagon receptor (GCGR) , which plays a significant role in glucose metabolism and homeostasis .

Mode of Action

This compound interacts with its targets, inhibiting the function of DNA polymerase and DNA topoisomerase . This interaction results in antibacterial, anticancer, and anti-tuberculosis effects . As a GCGR modulator, this compound can influence glucose metabolism, potentially offering therapeutic benefits for metabolic diseases like Type 2 Diabetes Mellitus .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate metabolic profiling, macrophage polarization, and the NF-κB pathway . The affected pathways include glycerophospholipid metabolism, phenylalanine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, the pentose phosphate pathway, and phosphonate and phosphinate metabolism . These pathways are crucial in the potential pharmacological mechanism of this compound in regulating intestinal inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound reveal a gender-related difference in systemic removal in Sprague-Dawley rats, likely due to differences in the glucuronidation capacity of this compound . Following oral dosing, the half-life of this compound was about 103% greater in female rats than in males, and the model-derived area under the concentration-time curve (AUC) in 72 h was about 756% greater in female animals than in males . This compound equivalent secreted into bile over 24 h accounted for about 94% of orally administered dose in male rats, and about 59% of oral dose in females .

Result of Action

This compound has a wide range of molecular and cellular effects. It has been shown to inhibit DNA polymerase and DNA topoisomerase, leading to antibacterial, anticancer, and anti-tuberculosis effects . It also promotes angiogenesis, increases vascular endothelial cell proliferation , and has been reported to reverse hypertrophy and related inflammatory responses in in vitro models representative of cardiac muscle cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility and bioavailability of this compound can be improved using cyclodextrin metal-organic frameworks . Additionally, this compound has been shown to modulate growth physiology and antioxidant defense systems, conferring tolerance against cadmium (Cd) stress in wheat .

Biochemische Analyse

Biochemical Properties

Isosteviol interacts with various enzymes, proteins, and other biomolecules. It is a major class of naturally occurring biologically active diterpene compounds . The wide spectrum of pharmacological activity of this compound has developed an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent this compound derivatives .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce the oxidative damage to Brassica napus seedlings caused by salt stress by regulating the production of osmotic substances and reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Isosteviol kann durch die Wagner-Meerwein-Umlagerung von Steviol synthetisiert werden, das durch Hydrolyse von Steviosid gewonnen wird . Die Reaktion beinhaltet typischerweise die Verwendung starker Säuren wie Salzsäure, Schwefelsäure oder Bromwasserstoffsäure . Industrielle Produktionsverfahren wurden entwickelt, um die Ausbeute und Reinheit von this compound zu verbessern. Eine solche Methode beinhaltet die Verwendung saurer Ionenaustauscherharze, die eine höhere Produktspezifität und Effizienz bieten . Ein weiterer Ansatz verwendet Lewis-Säuren, wobei Eisen(III)-Ionen der optimale Katalysator sind und eine Ausbeute von 83,2 % erreichen .

Analyse Chemischer Reaktionen

Isosteviol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind anorganische Säuren, organische Säuren und saure ionische Flüssigkeiten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung verschiedener Derivate mit potenziellen biologischen Aktivitäten führen .

Vergleich Mit ähnlichen Verbindungen

Isosteviol ist strukturell mit anderen Diterpenoidverbindungen wie Steviosid, Rebaudiosid und Gibberellin verwandt . Obwohl diese Verbindungen einige Ähnlichkeiten in ihren biologischen Aktivitäten aufweisen, zeichnet sich this compound durch seine einzigartigen strukturellen Merkmale und sein breiteres Spektrum an pharmakologischen Wirkungen aus . So haben this compound-Derivate im Vergleich zu ihren Stammverbindungen verbesserte antikanzerogene und antimikrobielle Aktivitäten gezeigt . Die Möglichkeit, die this compound-Struktur zu modifizieren, um neue Derivate zu erzeugen, erhöht sein Potenzial als vielseitiges pharmakologisches Mittel weiter .

Eigenschaften

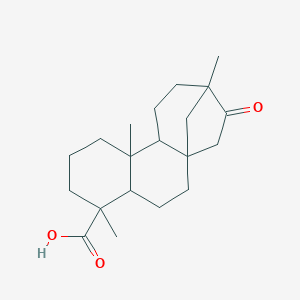

CAS-Nummer |

27975-19-5 |

|---|---|

Molekularformel |

C20H30O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |

InChI-Schlüssel |

KFVUFODCZDRVSS-XCDUIVLNSA-N |

SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

Isomerische SMILES |

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |

Kanonische SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

Synonyme |

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.